molecular formula C6H13ClO3 B14388168 2-(tert-Butylperoxy)ethyl hypochlorite CAS No. 88456-39-7

2-(tert-Butylperoxy)ethyl hypochlorite

Cat. No.: B14388168
CAS No.: 88456-39-7
M. Wt: 168.62 g/mol
InChI Key: OCLIJUIAXPXALV-UHFFFAOYSA-N
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Description

2-(tert-Butylperoxy)ethyl hypochlorite is an organic peroxide compound that contains both a peroxide group and a hypochlorite group. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylperoxy)ethyl hypochlorite typically involves the reaction of tert-butyl hydroperoxide with ethyl hypochlorite. The reaction is carried out under controlled conditions to ensure the stability of the peroxide bond. The reaction can be represented as follows:

tert-Butyl hydroperoxide+Ethyl hypochlorite2-(tert-Butylperoxy)ethyl hypochlorite\text{tert-Butyl hydroperoxide} + \text{Ethyl hypochlorite} \rightarrow \text{this compound} tert-Butyl hydroperoxide+Ethyl hypochlorite→2-(tert-Butylperoxy)ethyl hypochlorite

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The reaction is typically carried out in the presence of a catalyst to enhance the yield and purity of the product. The final product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylperoxy)ethyl hypochlorite undergoes various types of chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

    Substitution: It can participate in substitution reactions where the hypochlorite group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation Reactions: Common reagents include alcohols, aldehydes, and ketones. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are usually carried out in the presence of a base to facilitate the substitution process.

Major Products Formed

    Oxidation Reactions: The major products include oxidized forms of the starting materials, such as carboxylic acids from alcohols and aldehydes.

    Substitution Reactions: The major products include substituted organic compounds where the hypochlorite group has been replaced by the nucleophile.

Scientific Research Applications

2-(tert-Butylperoxy)ethyl hypochlorite has a wide range of applications in scientific research, including:

    Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

    Biology: It is used in the study of oxidative stress and its effects on biological systems.

    Medicine: It is used in the development of new pharmaceuticals and as a disinfectant.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butylperoxy)ethyl hypochlorite involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals then participate in various chemical reactions, leading to the oxidation or substitution of the target molecules. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl hydroperoxide: A similar compound that contains a peroxide group but lacks the hypochlorite group.

    Ethyl hypochlorite: A similar compound that contains a hypochlorite group but lacks the peroxide group.

Uniqueness

2-(tert-Butylperoxy)ethyl hypochlorite is unique in that it combines the properties of both tert-butyl hydroperoxide and ethyl hypochlorite. This dual functionality makes it a versatile reagent in various chemical reactions and industrial applications.

Properties

CAS No.

88456-39-7

Molecular Formula

C6H13ClO3

Molecular Weight

168.62 g/mol

IUPAC Name

2-tert-butylperoxyethyl hypochlorite

InChI

InChI=1S/C6H13ClO3/c1-6(2,3)10-9-5-4-8-7/h4-5H2,1-3H3

InChI Key

OCLIJUIAXPXALV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOCCOCl

Origin of Product

United States

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